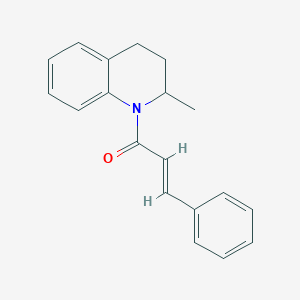![molecular formula C20H11FN2O2S B5425313 3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5425313.png)
3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Descripción general
Descripción
3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, also known as FFA-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the family of acrylonitrile derivatives and is known to exhibit potent agonistic activity towards the free fatty acid receptor 1 (FFA-1).
Aplicaciones Científicas De Investigación
Anticancer Properties
A study by Matiichuk et al. (2022) explored the synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives and evaluated their anticancer activities. It was discovered that some derivatives, including a closely related compound to the one , showed moderate anticancer effects, particularly against certain breast cancer cell lines (Matiichuk et al., 2022).
Fungicidal Activity
Shen De-long (2010) synthesized novel thiazolylacrylonitriles, which are structurally similar to the chemical . These compounds demonstrated significant fungicidal activity against specific pathogens, highlighting the potential of related compounds in agricultural or pharmaceutical fungicides (Shen De-long, 2010).
Antibacterial Activity
Research by Hirao et al. (1971) on furan compounds, including derivatives of acrylonitrile, revealed strong antibacterial activities against Staphylococcus aureus. This suggests that similar compounds, like 3-[5-(2-fluorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, may have potential as antibacterial agents (Hirao et al., 1971).
Antioxidant Activity
A study conducted by El Nezhawy et al. (2009) on 4-fluorobenzaldehyde derivatives, structurally related to the chemical of interest, demonstrated promising antioxidant activities. This indicates the potential application of similar compounds in the field of oxidative stress-related diseases or as antioxidants in various industries (El Nezhawy et al., 2009).
Cholinesterase Inhibition
Research by Temel et al. (2018) on thiazolyl-pyrazoline derivatives, which share structural features with this compound, showed inhibition of cholinesterase enzymes. This suggests potential applications in treating neurological disorders such as Alzheimer's disease (Temel et al., 2018).
Fluorescent Properties
Eltyshev et al. (2021) designed fluorescent thiazoles based on a similar core structure. These compounds displayed a wide range of fluorescent colors and intensities, indicating the potential of related compounds in imaging technologies and materials science (Eltyshev et al., 2021).
Anticonvulsant Activity
A study by Çapan et al. (1996) synthesized thiazolidinone derivatives, similar in structure, and evaluated their anticonvulsant activities. Some derivatives showed significant protection against seizures, suggesting potential applications in epilepsy treatment (Çapan et al., 1996)
Propiedades
IUPAC Name |
(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2O2S/c21-16-5-2-1-4-15(16)18-8-7-14(25-18)10-13(11-22)20-23-17(12-26-20)19-6-3-9-24-19/h1-10,12H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPYWRFTSKBXPM-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-ethoxyphenoxy}acetate](/img/structure/B5425241.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-L-alaninamide](/img/structure/B5425249.png)
![(4R)-4-[4-({[(4-fluoro-2-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5425252.png)
![7-acetyl-6-(1-acetyl-1H-pyrrol-2-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5425253.png)
![2,6-dimethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5425265.png)

![6-ethoxy-3-[2-(5-nitro-2-furyl)vinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5425278.png)
![(3R*,3aR*,7aR*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5425280.png)
![2-bromo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5425285.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-isopropylpropanamide](/img/structure/B5425306.png)
![[1-methyl-5-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanol](/img/structure/B5425321.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5425333.png)
![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5425341.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5425351.png)